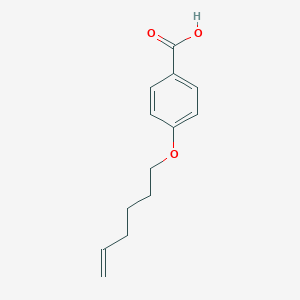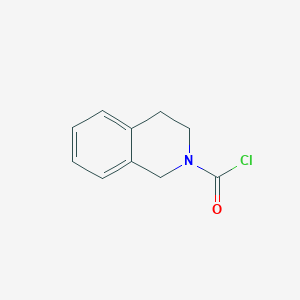![molecular formula C7H11N3OS3 B176589 2-[(5-巯基-1,3,4-噻二唑-2-基)硫]-N-丙酰胺 CAS No. 155329-60-5](/img/structure/B176589.png)
2-[(5-巯基-1,3,4-噻二唑-2-基)硫]-N-丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties .
科学研究应用
2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and as a corrosion inhibitor
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide typically involves the reaction of 5-mercapto-1,3,4-thiadiazole with N-propylacetamide under specific conditions. One common method involves the use of chloroacetyl chloride as a reagent, which is added dropwise to a stirred cold solution of the starting materials in dimethylformamide (DMF) at 0°C. The mixture is then stirred at room temperature for several hours to complete the reaction .
Industrial Production Methods
Industrial production of thiadiazole derivatives often employs electrochemical techniques due to their efficiency and cost-effectiveness. For instance, constant current electrolysis (CCE) is used to form S-S and S-C bonds in the compound. This method is advantageous as it consumes low energy and temperature, offers high selectivity, and is in line with green chemistry principles .
化学反应分析
Types of Reactions
2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break these disulfide bonds back into thiol groups.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophiles like alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include various thiadiazole derivatives with different functional groups, depending on the specific reagents and conditions used .
作用机制
The mechanism of action of 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide involves its interaction with various molecular targets. The compound can form disulfide bonds with thiol groups in proteins, affecting their function. This interaction can disrupt microbial cell walls, leading to antimicrobial effects. Additionally, the compound’s anti-inflammatory properties are attributed to its ability to inhibit specific enzymes involved in the inflammatory response .
相似化合物的比较
Similar Compounds
- 2-amino-5-mercapto-1,3,4-thiadiazole
- 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)benzene-1,4-diol
- 2-mercapto-5-methyl-1,3,4-thiadiazole
Uniqueness
2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide is unique due to its specific functional groups that enhance its biological activity and its ability to form stable disulfide bonds. This makes it particularly effective as an antimicrobial and anti-inflammatory agent compared to other thiadiazole derivatives .
属性
IUPAC Name |
N-propyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS3/c1-2-3-8-5(11)4-13-7-10-9-6(12)14-7/h2-4H2,1H3,(H,8,11)(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDDHXUELYDWNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NNC(=S)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B176507.png)

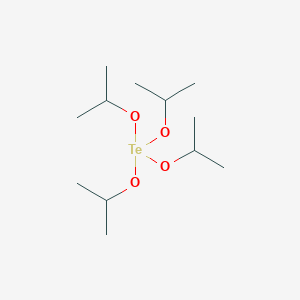

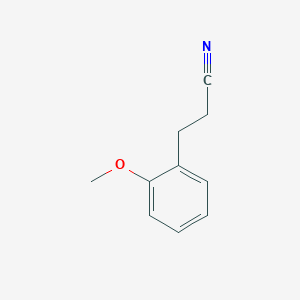
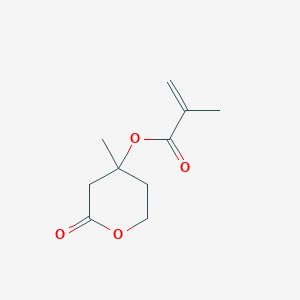
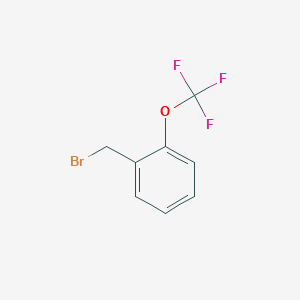
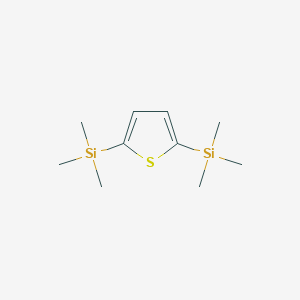
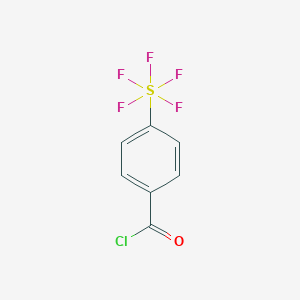
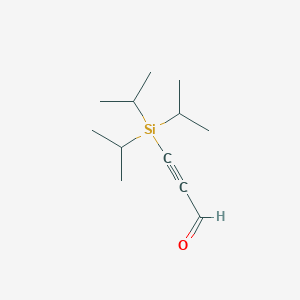
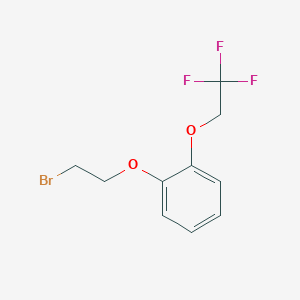
![3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B176542.png)
